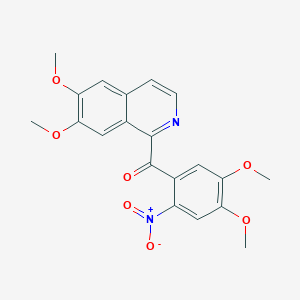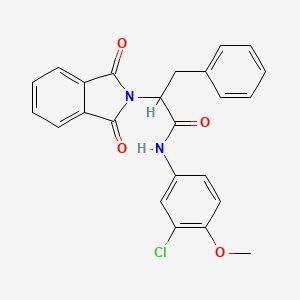![molecular formula C15H18Cl2N2O3 B4982880 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide](/img/structure/B4982880.png)
1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide is a synthetic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring and a dichlorophenoxy group
Preparation Methods
The synthesis of 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. The synthetic route generally includes the following steps:
Preparation of 2,4-Dichlorophenol: This is achieved through the chlorination of phenol.
Formation of 2-(2,4-Dichlorophenoxy)propanoic acid: This involves the reaction of 2,4-dichlorophenol with propanoic acid under specific conditions.
Synthesis of the Piperidine Derivative: The final step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with piperidine-4-carboxamide under controlled conditions to yield the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(2,4-Dichlorophenoxy)propanoyl]piperidine-4-carboxamide stands out due to its unique chemical structure and diverse applications. Similar compounds include:
- 1-[2-(2,4-Dichlorophenoxy)propanoyl]-N-phenylpiperidine-4-carboxamide
- Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its versatility and potential for various scientific and industrial uses.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-9(22-13-3-2-11(16)8-12(13)17)15(21)19-6-4-10(5-7-19)14(18)20/h2-3,8-10H,4-7H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRSZFQXPOOLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Phenylpropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4982799.png)

![5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4982815.png)
![Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
![ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4982843.png)

![2-[5-(4-bromophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B4982857.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(1-pyrazin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4982888.png)
![(4E)-2-(4-chlorophenyl)-4-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4982890.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![Methyl 3-[[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B4982905.png)
